Palladium(II) sulfate

Übersicht

Beschreibung

Palladium(II) sulfate is an inorganic chemical compound with the formula PdSO₄. It is a hygroscopic red-brown solid that forms the dihydrate, PdSO₄·2H₂O . This compound is known for its significant role in various chemical processes and industrial applications.

Vorbereitungsmethoden

Palladium(II) sulfate can be synthesized through several methods:

Reaction of Palladium Metal with Acids: One common method involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid.

Reaction of Palladium(II) Sulfide and Oxygen: Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide.

Industrial Production: Industrially, this compound is produced by dissolving palladium metal in concentrated sulfuric acid, followed by crystallization.

Analyse Chemischer Reaktionen

Palladium(II) sulfate undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form palladium(II) oxide and sulfur trioxide at high temperatures.

Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen or carbon monoxide.

Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other ligands.

Common Reagents and Conditions: Common reagents include hydrogen, carbon monoxide, and various ligands. Conditions often involve elevated temperatures and pressures.

Major Products: Major products include palladium metal, palladium(II) oxide, and various palladium complexes.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Catalysts in Organic Synthesis

Palladium(II) sulfate serves as an effective catalyst in several organic reactions, particularly in the oxidation of organic compounds. For instance, it has been utilized in the palladium-catalyzed oxidation of olefins, which is a crucial reaction in synthetic organic chemistry. The compound facilitates the conversion of alkenes to carbonyl compounds using tert-butyl hydroperoxide as an oxidant, demonstrating its effectiveness in promoting reactions that require selective oxidation .

1.2 Electrocatalysis

this compound is also employed in electrocatalytic processes, such as fuel cells and electrochemical sensors. Its ability to facilitate electron transfer reactions makes it suitable for applications requiring efficient energy conversion and chemical sensing .

Environmental Applications

2.1 Advanced Oxidation Processes

Recent studies have highlighted the role of this compound in advanced oxidation processes (AOPs) for wastewater treatment. It activates peroxymonosulfate (PMS), generating reactive species that effectively degrade various pollutants, including pharmaceuticals and personal care products. The degradation efficiency is influenced by factors such as pH, temperature, and the concentration of palladium(II) ions . For example, phenol degradation rates were significantly enhanced with increased palladium(II) dosage and PMS concentration, achieving nearly complete removal under optimal conditions.

Table 1: Degradation Performance of Pollutants Using this compound

| Pollutant Type | Initial Concentration | Pd(II) Dosage | PMS Concentration | Degradation Rate (%) |

|---|---|---|---|---|

| Pharmaceuticals | 100 µg/L | 25 µM | 0.5 mM | 98 |

| Personal Care Products | 200 µg/L | 50 µM | 1 mM | 95 |

| Dyes | 150 µg/L | 10 µM | 0.25 mM | 90 |

Medical Applications

3.1 Anticancer Research

this compound has been investigated for its potential use in cancer treatment. A study synthesized a palladium(II)-based anticancer complex that was encapsulated in colloidal gelatin nanoparticles for targeted drug delivery. This formulation showed promising cytotoxic effects against human breast cancer cells, indicating that palladium compounds may play a role in developing novel cancer therapies . The interaction mechanisms with DNA were also explored, highlighting the compound's potential to bind effectively to genetic material within cancer cells.

Wirkmechanismus

The mechanism of action of palladium(II) sulfate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. In environmental applications, this compound activates peroxymonosulfate to produce sulfate radicals, which are highly reactive and can degrade pollutants .

Vergleich Mit ähnlichen Verbindungen

Palladium(II) sulfate can be compared with other palladium compounds such as:

Palladium(II) chloride (PdCl₂): Used in similar catalytic applications but has different solubility and reactivity properties.

Palladium(II) nitrate (Pd(NO₃)₂): Also used in catalysis but has different stability and reactivity compared to this compound.

Palladium(II) acetate (Pd(CH₃COO)₂): Commonly used in organic synthesis as a catalyst, with different solubility and reactivity properties.

This compound is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in catalysis and environmental processes.

Biologische Aktivität

Palladium(II) sulfate (PdSO₄) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article explores the biological activity of PdSO₄, focusing on its antimicrobial, anticancer, and toxicological properties, supported by relevant research findings and data tables.

1. Antimicrobial Activity

Palladium compounds have demonstrated significant antimicrobial properties, particularly against certain bacteria and fungi. Research indicates that palladium complexes exhibit varying degrees of activity based on their structural characteristics.

Antimicrobial Studies:

- A study evaluated the antimicrobial activity of several palladium(II) complexes against Gram-positive and Gram-negative bacteria. Notably, palladium complexes showed high activity against Staphylococcus aureus but were largely ineffective against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

- Table 1 summarizes the minimum inhibitory concentrations (MIC) of selected palladium complexes against S. aureus:

| Compound | MIC (μg/mL) | Activity Against S. aureus |

|---|---|---|

| Palladacycle 1 | 32 | Moderate |

| Palladacycle 2 | 1 | High |

| Bidentate 6 | 8 | Moderate |

The selective activity against Gram-positive bacteria may be linked to the structural features of the palladium complexes, which influence their interaction with bacterial membranes.

2. Anticancer Properties

This compound has also been investigated for its potential as an anticancer agent. Studies have shown that palladium complexes can induce cytotoxic effects in various cancer cell lines.

Cytotoxicity Studies:

- A notable study synthesized a water-soluble palladium(II) anticancer complex and tested its efficacy against human breast cancer cells. The complex demonstrated significant cytotoxicity with an encapsulation efficiency of 64% when loaded into colloidal gelatin nanoparticles (CGNPs) .

- Table 2 presents the cytotoxic effects of Pd(II) complexes on different cancer cell lines:

| Cell Line | IC₅₀ (μM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Pd(II)ACC |

| A2780 (Ovarian Cancer) | 20 | TH6 |

| A2780(cisR) | 25 | TH5 |

The results indicate that while palladium compounds may not be as potent as traditional chemotherapeutics like cisplatin, they exhibit promising activity, particularly against resistant cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with cellular components, including DNA and proteins. Palladium ions can form strong complexes with nucleic acids, leading to strand breakage and inhibition of cellular functions such as DNA replication and transcription .

Mechanistic Insights:

- Palladium compounds have been reported to inhibit key enzymes involved in cellular metabolism, including creatine kinase and prolyl hydroxylase. This inhibition can disrupt normal cellular processes and contribute to the cytotoxic effects observed in cancer cells .

4. Toxicological Profile

While palladium compounds exhibit beneficial biological activities, they also pose potential toxicological risks. The toxicity profile of this compound indicates that it can disrupt cellular equilibria and replace essential ions within cells.

Toxicity Studies:

- Palladium ions have been shown to induce cellular toxicity through mechanisms such as oxidative stress and interference with enzymatic activities . The following table summarizes key findings related to the toxicity of palladium compounds:

| Endpoint | Observed Effect |

|---|---|

| Hemolytic Activity | Yes |

| Cytotoxicity in HEK293 Cells | CC₅₀ = 12.4 μg/mL |

| Inhibition of DNA Synthesis | Significant |

Eigenschaften

CAS-Nummer |

13566-03-5 |

|---|---|

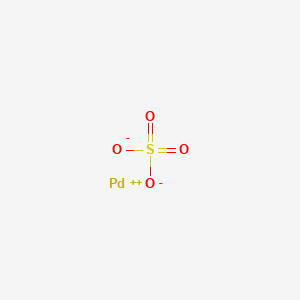

Molekularformel |

H2O4PdS |

Molekulargewicht |

204.50 g/mol |

IUPAC-Name |

palladium;sulfuric acid |

InChI |

InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI-Schlüssel |

POLLVEHVGPMJIK-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Pd+2] |

Kanonische SMILES |

OS(=O)(=O)O.[Pd] |

Key on ui other cas no. |

22723-63-3 13566-03-5 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?

A1: this compound demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that this compound oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []

Q2: How does the structure of the cycloolefin influence its reactivity in this compound-catalyzed oxidation?

A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in this compound-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []

Q3: What analytical techniques are employed to quantify this compound in solution, and what challenges are associated with its measurement?

A3: Direct quantification of this compound in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in this compound solutions. []

Q4: How does the sorption behavior of this compound differ from its chloro complex, and what implications does this have for its recovery?

A4: Studies on novel carbon fibers reveal distinct sorption properties for this compound compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.